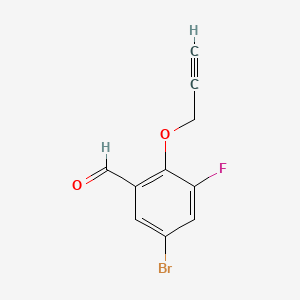
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde is an aromatic compound with a complex structure that includes bromine, fluorine, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens like bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde
- 3-Fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde
- 5-Bromo-3-fluoro-2-methoxybenzaldehyde
Uniqueness
5-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the combination of bromine, fluorine, and an alkyne group in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H6BrFO2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6BrFO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h1,4-6H,3H2 |
InChI Key |
NHQWBWDZQQGKNP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


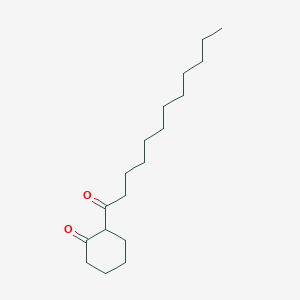
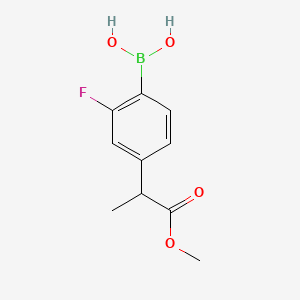
![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
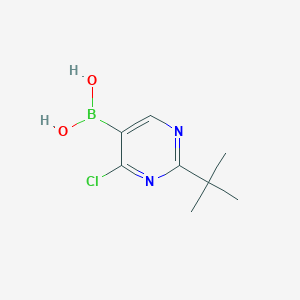
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
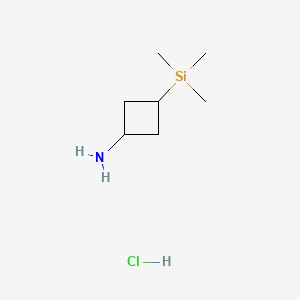
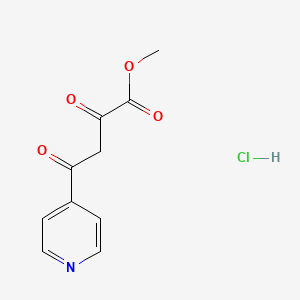

![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
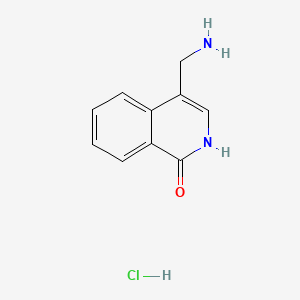
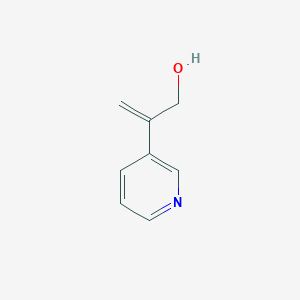

![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
